Cas no 2586126-42-1 (Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-)

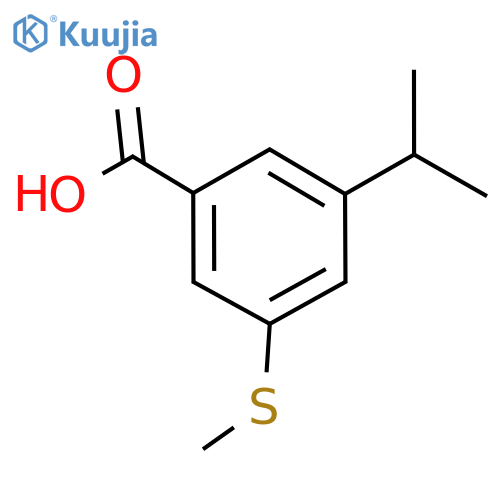

2586126-42-1 structure

商品名:Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-

CAS番号:2586126-42-1

MF:C11H14O2S

メガワット:210.29

CID:5077105

Benzoic acid, 3-(1-methylethyl)-5-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-

-

- インチ: 1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13)

- InChIKey: QNQIFBNGHWFDEP-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=O)O)C=C(C=C1SC)C(C)C

Benzoic acid, 3-(1-methylethyl)-5-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR021PQM-1g |

3-Isopropyl-5-(methylthio)benzoic acid |

2586126-42-1 | 1g |

$605.00 | 2023-12-14 | ||

| Aaron | AR021PQM-250mg |

3-Isopropyl-5-(methylthio)benzoic acid |

2586126-42-1 | 95% | 250mg |

$1143.00 | 2025-02-12 | |

| Aaron | AR021PQM-100mg |

3-Isopropyl-5-(methylthio)benzoic acid |

2586126-42-1 | 95% | 100mg |

$883.00 | 2025-02-12 |

Benzoic acid, 3-(1-methylethyl)-5-(methylthio)- 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

2586126-42-1 (Benzoic acid, 3-(1-methylethyl)-5-(methylthio)-) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬